4-(Bromomethyl)-3,5-dichloropyridine
Overview
Description
4-(Bromomethyl)-3,5-dichloropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the fourth position and two chlorine atoms at the third and fifth positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3,5-dichloropyridine typically involves the bromination of 3,5-dichloropyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3,5-dichloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the bromine atom, forming 3,5-dichloropyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of 3,5-dichloropyridine-4-carboxylic acid or 3,5-dichloropyridine-4-aldehyde.
Reduction: Formation of 3,5-dichloropyridine.
Scientific Research Applications
4-(Bromomethyl)-3,5-dichloropyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of functional materials, such as polymers and ligands for coordination chemistry.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3,5-dichloropyridine largely depends on the specific application and the target molecule. In medicinal chemistry, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites on biological macromolecules such as DNA, proteins, or enzymes. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-3,5-dichloropyridine
- 4-(Fluoromethyl)-3,5-dichloropyridine
- 4-(Methyl)-3,5-dichloropyridine
Comparison
4-(Bromomethyl)-3,5-dichloropyridine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making it a versatile intermediate in organic synthesis. Additionally, the bromomethyl group can undergo specific transformations that are not possible with the methyl group, providing access to a wider range of chemical derivatives.
Biological Activity
4-(Bromomethyl)-3,5-dichloropyridine is a chemical compound with the molecular formula C₆H₄BrCl₂N and a molecular weight of 206.47 g/mol. This compound is characterized by its unique arrangement of bromomethyl and dichloro substituents on a pyridine ring, which significantly influences its biological activity. Recent studies have highlighted its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism.
The structural characteristics of this compound contribute to its reactivity and biological interactions. The bromomethyl group allows for further functionalization, while the dichloro groups enhance lipophilicity, potentially increasing its interactions within biological systems.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on cytochrome P450 enzymes. Specifically, it has been identified as a potential inhibitor of CYP1A2. This inhibition suggests that the compound may influence the metabolism of various drugs and xenobiotics, highlighting its relevance in pharmacology and toxicology.
Case Study 1: Cytochrome P450 Inhibition
In a study examining the effects of various compounds on CYP1A2 activity, this compound was shown to significantly reduce enzyme activity in vitro. The study utilized human liver microsomes to assess the compound's impact on drug metabolism, indicating a potential for drug-drug interactions that could alter therapeutic efficacy.
Case Study 2: Antimicrobial Activity
A comparative analysis of structurally related compounds revealed that those with dichloro substituents exhibited enhanced antimicrobial activity against specific bacterial strains. While direct studies on this compound are needed, these findings suggest avenues for exploring its potential as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects primarily involves its interaction with cytochrome P450 enzymes. By binding to the active site of CYP1A2, it alters the enzyme's conformation and inhibits its catalytic activity. This interaction may also extend to other metabolic pathways involving different cytochrome P450 isoforms.
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Bromo-2,5-dichloropyridine | Bromine at position 4; dichloro at 2 and 5 | Different substitution pattern affects reactivity |
2-Bromo-3,5-dichloropyridine | Bromine at position 2; dichloro at 3 and 5 | Potentially different biological activity |
4-(Chloromethyl)-3,5-dichloropyridine | Chloromethyl instead of bromomethyl | May exhibit different reactivity profiles |
The unique arrangement of bromine and chlorine atoms in this compound influences both its chemical behavior and biological activity compared to these similar compounds.
Properties
IUPAC Name |
4-(bromomethyl)-3,5-dichloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZXDAITEVEASR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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